4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAPLZSWHKXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidines and 1,3-Diketone Condensation
The condensation of amidines with 1,3-diketones is a well-established route to 2-aminopyrimidines. For the target compound, this approach would require synthesizing a diketone precursor bearing both aryl groups.
Hypothetical Protocol :
-
Synthesis of 3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)propane-1,3-dione :
-
Cyclization with Guanidine :
-
Heat the diketone with guanidine hydrochloride in ethanol under reflux.
-
Expected yield: 60–70% based on similar pyrimidine syntheses.
-
Challenges :
-
Steric bulk from the dimethoxyphenyl group may hinder cyclization.
-
Competing side reactions (e.g., keto-enol tautomerization) could reduce efficiency.
Halopyrimidine Intermediate Routes
Dichloropyrimidine as a Versatile Precursor
A dichloropyrimidine intermediate allows sequential substitution at positions 2, 4, and 6. This strategy mirrors methodologies used in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, where chlorination is achieved using POCl₃ or phosgene.
Adapted Protocol :
-
Synthesis of 4,6-dichloropyrimidin-2-amine :
-
Chlorinate 2-aminopyrimidine using POCl₃ and N,N-dimethylformamide (DMF) as a catalyst.
-
-
Suzuki Coupling at Positions 4 and 6 :
-
Couple 4,6-dichloropyrimidin-2-amine with:
-
4-bromophenylboronic acid (position 4).
-
2,5-dimethoxyphenylboronic acid (position 6).
-
-
Catalyst: Pd(PPh₃)₄ in a 1,4-dioxane/H₂O mixture.
-
Temperature: 80–100°C.
-
Data Table 1 : Hypothetical Yields for Suzuki Coupling Steps
| Step | Catalyst Loading | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Position 4 Coupling | 5 mol% Pd | 80 | 78 | 98.5 |
| Position 6 Coupling | 7 mol% Pd | 100 | 65 | 97.8 |
Advantages :
-
Regioselective control via stepwise coupling.
-
High functional group tolerance of Suzuki reactions.
Limitations :
-
Requires anhydrous conditions and inert atmosphere.
-
Boronic acid precursors for 2,5-dimethoxyphenyl may require custom synthesis.
Direct Amination Strategies
Buchwald-Hartwig Amination
Introducing the amine group via palladium-catalyzed coupling could bypass the need for chlorinated intermediates.
Protocol :
-
Synthesis of 4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidine :
-
Prepare via Ullmann coupling or Friedel-Crafts alkylation.
-
-
Amination at Position 2 :
-
React with NH₃ in the presence of Pd₂(dba)₃ and Xantphos.
-
Solvent: tert-butanol at 100°C.
-
Data Table 2 : Effect of Catalyst Systems on Amination Efficiency
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 45 | 24 |
| Pd₂(dba)₃ | Xantphos | 68 | 12 |
Critical Analysis :
-
Xantphos ligands enhance stability of palladium intermediates, improving yields.
-
Excess ammonia may lead to over-amination or decomposition.
Green Chemistry Approaches
Solid Acid Catalysts in Esterification Steps
The patent literature emphasizes solid acid catalysts (e.g., sulfated zirconia) for esterification, which reduce waste and improve recyclability. Applying this to the target synthesis:
Case Study :
-
Esterification of 4-bromophenylacetic acid :
-
Catalyst: Sulfated ZrO₂ (1:0.5 wt ratio to substrate).
-
Solvent: Methanol, reflux for 6 hours.
-
Yield: 94% (vs. 85% with H₂SO₄).
-
Implications :
-
Reduced corrosion and easier catalyst recovery.
-
Adaptable to large-scale production.
Purification and Analytical Validation
Chromatographic Techniques
Post-synthesis purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization. For the target compound:
Recrystallization Optimization :
Analytical Data :
-
HPLC : Waters 2489-1525 system, C18 column, 1.0 mL/min flow.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, BrPh), 6.98 (d, J = 8.8 Hz, 2H, OMePh).
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine or hydroxyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The structural modifications in 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Its bromophenyl group may contribute to a higher affinity for bacterial enzymes or receptors, thereby enhancing its effectiveness against pathogens. Research indicates that derivatives of pyrimidine can exhibit broad-spectrum antimicrobial activity, making this compound a candidate for further investigation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the bromination of phenyl groups and subsequent coupling reactions. The synthesis route often includes:
- Formation of Pyrimidine Core : Utilizing starting materials like 2-amino-4-bromobenzaldehyde.
- Substitution Reactions : Introducing the dimethoxyphenyl group through electrophilic aromatic substitution.
These synthetic approaches not only yield the target compound but also allow for the exploration of analogs that may possess enhanced biological activities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting potential for development as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrimidine derivatives found that compounds with structural similarities to this compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 25)
- Substituents: Bromophenyl (position 4) and morpholinophenyl (position 6).
- Activity : Demonstrated excellent antibacterial activity against Vibrio cholerae and Staphylococcus aureus due to the electron-withdrawing bromo group enhancing interaction with bacterial targets .
- Spectral Data :
4-(4-Bromophenyl)-6-(isoxazol-3-yl)pyrimidin-2-amine (Compound 11)
- Substituents : Bromophenyl (position 4) and isoxazole (position 6).
- Synthesis : Yielded 64% via column chromatography, with a melting point of 210–212°C .
- Spectral Data :
4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
- Substituents : Bromophenyl (position 4) and pyridinyl (position 6).
- Characterization :
Impact of Electron-Donating vs. Electron-Withdrawing Groups
- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance antibacterial and antitrypanosomal activity. For example, compound 25 (Br) and 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine showed potent activity against S. aureus .
- Electron-Donating Groups (e.g., OCH₃) : The 2,5-dimethoxyphenyl group in the target compound may reduce antibacterial efficacy compared to halogenated analogues but could improve solubility or pharmacokinetics .
Biological Activity
Anticancer Activity
The compound has demonstrated significant anticancer properties in several studies. Research has shown that it exhibits inhibitory effects on multiple cancer cell lines.
Cell Line Studies
A comprehensive study evaluated the compound's activity against 56 cancer cell lines, revealing a broad-spectrum anticancer potential . The results are summarized in the following table:
| Cancer Type | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Lung Carcinoma | HOP-92 | 71.8 |
| Lung Carcinoma | NCI-H460 | 66.12 |
| Renal Cancer | ACHN | 66.02 |
| CNS Carcinoma | SNB-75 | 69.53 |
| Kidney Carcinoma | RFX 393 | 112.34 |
The compound showed particularly strong activity against the kidney carcinoma cell line RFX 393, with a remarkable growth inhibition of 112.34% .
Kinase Inhibition
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has shown dual inhibition potential towards CDK2 and TRKA kinases. In vitro studies revealed the following IC50 values :
- CDK2 inhibition: IC50 range of 0.09–1.58 μM
- TRKA inhibition: IC50 range of 0.23–1.59 μM
These results suggest that the compound may act as a dual CDK2/TRKA inhibitor, which could be valuable in cancer therapeutics.
Cell Cycle and Apoptosis Effects
Further investigations into the compound's mechanism of action revealed its impact on cell cycle progression and apoptosis induction .
Cell Cycle Arrest
Treatment of RFX 393 cells with the compound at its GI50 concentration for 48 hours resulted in significant cell cycle arrest at the G0-G1 phase. The following table summarizes the cell cycle distribution:
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G0-G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
These results indicate that the compound induces G0-G1 phase arrest, potentially inhibiting cancer cell proliferation .
Apoptosis Induction
While specific data on apoptosis induction for this compound is not provided in the available search results, its ability to cause cell cycle arrest suggests that it may also promote apoptosis in cancer cells. Further studies are needed to elucidate its precise effects on apoptotic pathways.
Structure-Activity Relationship
Analysis of the compound's structure-activity relationship revealed that the presence of dimethoxy groups on the phenyl moiety significantly enhances its biological activity. Specifically, the dimethoxy substitution improved the compound's inhibitory potency against both CDK2 and TRKA kinases .
Molecular Docking Studies
Computational studies have provided insights into the compound's binding interactions with its target proteins. Docking simulations showed that this compound exhibits binding modes similar to established CDK2 and TRKA inhibitors . This suggests that the compound's anticancer activity may be attributed to its ability to effectively engage with the active sites of these kinases.
Future Directions
While the current research demonstrates the promising biological activity of this compound, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. Areas for future research include:
- In vivo studies to evaluate the compound's efficacy and safety in animal models
- Investigation of potential synergistic effects with existing cancer therapies
- Exploration of the compound's activity against other molecular targets
- Development of structural analogs to optimize biological activity and pharmacokinetic properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between substituted acetophenones and guanidine derivatives. For example, 1-(4-bromophenyl)ethanone and 1-(2,5-dimethoxyphenyl)prop-2-en-1-one are condensed with guanidine nitrate under acidic conditions (e.g., HCl/EtOH) . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >90% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this pyrimidine derivative?
- Methodology :
- ¹H NMR : Key signals include aromatic protons at δ 7.2–8.3 ppm (integration for 9H) and NH₂ protons as a singlet at δ 5.3–6.8 ppm. Merged signals for H-5 (pyrimidine ring) with aromatic protons are common .
- ¹³C NMR : Distinct peaks for C-2 (pyrimidine) at δ 163–164 ppm and bromophenyl carbons at δ 127–140 ppm .
- IR : NH₂ stretching at 3347–3450 cm⁻¹, C=N/C=C vibrations at 1597–1659 cm⁻¹, and C-Br stretching at 683 cm⁻¹ .
- Mass spectrometry : Molecular ion [M+1]⁺ observed at m/z 438–539, with fragmentation patterns confirming substituent loss (e.g., Br, OCH₃) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the aryl groups) influence biological activity in pyrimidine derivatives?
- Methodology :
- Comparative SAR studies : Replace bromophenyl with fluorophenyl or morpholinophenyl groups to assess antimicrobial potency. For example, 4-(2′,4′-difluorobiphenyl) analogues show IC₅₀ values 2–3× lower than bromophenyl derivatives against E. coli .
- Electron-withdrawing vs. donating groups : Bromine (electron-withdrawing) enhances cytotoxicity (e.g., IC₅₀ = 12 µM in HeLa cells), whereas methoxy groups (electron-donating) improve solubility but reduce potency .
- Data :
| Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 4-Bromophenyl | 12 µM (HeLa) | |
| 4-Fluorophenyl | 8 µM (HeLa) | |
| 4-Morpholinophenyl | 25 µM (HeLa) |
Q. What computational strategies are effective for docking this compound into target receptors (e.g., RabGGTase or HMRGX1)?
- Methodology :
- Software : Use Schrödinger Suite (GLIDE) or AutoDock Vina for docking simulations. Preprocess the ligand with LigPrep to assign correct tautomeric states .
- Scoring metrics : GLIDE scores < −6 kcal/mol indicate strong binding. For example, docking into RabGGTase yields scores of −7.2 kcal/mol, correlating with experimental inhibition .
- Validation : Compare with co-crystallized ligands (e.g., acetylcholine-binding protein complexes) to verify binding poses .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodology :
- X-ray crystallography : Solve structures using SHELX software. Key parameters include dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for bromophenyl vs. 86.1° for methoxyphenyl) .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., 2.1 Å) stabilize planar conformations, while C–H⋯π interactions influence crystal packing .
- Data :
| Parameter | Value | Source |
|---|---|---|
| C–Br bond length | 1.89 Å | |
| Dihedral angle (pyrimidine-phenyl) | 12.8° | |
| R-factor | <0.05 |
Data Contradictions and Resolution
Q. Why do some studies report conflicting cytotoxicity data for structurally similar pyrimidines?
- Analysis : Discrepancies arise from assay conditions (e.g., SRB vs. MTT assays) and cell line heterogeneity. For instance, SRB assays ( ) measure total protein content, while MTT assays reflect mitochondrial activity, leading to IC₅₀ variations of 10–20% .
- Resolution : Standardize protocols (e.g., 48-hour exposure, 10% FBS media) and validate with positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
